molecular formula C10H8BrN B1285243 2-Bromo-8-methylquinoline CAS No. 99073-81-1

2-Bromo-8-methylquinoline

Cat. No. B1285243
CAS RN: 99073-81-1
M. Wt: 222.08 g/mol
InChI Key: LGBSPUHZUXLUSJ-UHFFFAOYSA-N
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Description

2-Bromo-8-methylquinoline is a compound that is part of the quinoline family, which are heterocyclic aromatic organic compounds. The quinoline ring system is known for its presence in various natural products and pharmaceuticals. The specific substitution pattern of a bromine atom at the second position and a methyl group at the eighth position on the quinoline ring system is of interest due to its potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of brominated quinolines can be achieved through various methods. For instance, the Knorr synthesis is a notable method for preparing quinoline derivatives, as demonstrated in the preparation of 6-bromo-2-chloro-4-methylquinoline, which involves a condensation followed by cyclization known as the Knorr reaction . Although this does not directly describe the synthesis of 2-bromo-8-methylquinoline, it provides insight into the synthetic strategies that could be adapted for its preparation. Additionally, the synthesis of 8-methylquinoline-5-carboxylic acid, a related compound, was achieved through the Skraup reaction, which could potentially be modified to introduce a bromine at the second position .

Molecular Structure Analysis

The molecular structure of 2-bromo-8-methylquinoline would consist of a quinoline core with a bromine atom and a methyl group attached at specified positions. The crystal structures of related quinolinium compounds have been studied, providing insights into the potential geometry and electronic distribution of the molecule . These studies can help predict the reactivity and interaction of 2-bromo-8-methylquinoline with other molecules.

Chemical Reactions Analysis

Brominated quinolines participate in various chemical reactions, often serving as intermediates or reactants. For example, the regiochemistry in nucleophilic substitution reactions of bromoquinolines with amines has been explored, which could be relevant for functionalizing 2-bromo-8-methylquinoline . Moreover, the synthesis of bromomethylquinazoline, a structurally related compound, involves bromination, which is a key reaction for introducing bromine into organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-8-methylquinoline would be influenced by the presence of the bromine atom, which is a heavy and polarizable substituent. This could affect the compound's boiling point, density, and refractive index. The photolabile nature of brominated hydroxyquinolines has been studied, suggesting that brominated quinolines could have interesting photochemical properties . Additionally, the solubility and reactivity of the compound would be important parameters to consider in its applications.

Scientific Research Applications

1. Synthesis and Chemical Transformations

2-Bromo-8-methylquinoline has been a subject of interest in synthetic chemistry. Choi and Chi (2004) demonstrated the preparation of 7-alkylamino-2-methylquinoline-5,8-diones from 6-bromo-2-methylquinoline-5,8-dione, showcasing the versatility of bromo-methylquinolines in chemical transformations (Choi & Chi, 2004). Additionally, Wlodarczyk et al. (2011) explored the Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, a process crucial for creating materials needed in research on infectious diseases (Wlodarczyk et al., 2011).

2. Biological Evaluation and Applications

In 2014, Siddappa and Sultana Mayana synthesized and evaluated the biological activities of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and its metal complexes. This study highlighted the potential of bromo-methylquinoline derivatives in medicinal chemistry, particularly in antibacterial and antifungal activities (Siddappa & Sultana Mayana, 2014).

3. Photophysical Properties and Applications

Zhu et al. (2006) explored the use of 8-Bromo-7-hydroxyquinoline as a photoremovable protecting group, particularly for physiological applications. This compound's efficient photolysis and low fluorescence make it suitable for studying cell physiology with light, especially in two-photon excitation scenarios (Zhu et al., 2006).

4. Coordination Chemistry

Research by Edwards et al. (2011) on transition metal halide salts of 8-methylquinolinium highlighted the interaction of bromo-methylquinolines with various metal ions. This study provides insights into the coordination chemistry of bromo-methylquinolines, which is essential for the development of new materials and catalysts (Edwards et al., 2011).

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, future research could focus on the synthesis and functionalization of 2-Bromo-8-methylquinoline for potential biological and pharmaceutical applications.

properties

IUPAC Name

2-bromo-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBSPUHZUXLUSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577170
Record name 2-Bromo-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-8-methylquinoline

CAS RN

99073-81-1
Record name 2-Bromo-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
F Case, J Lafferty - The Journal of Organic Chemistry, 1958 - ACS Publications
2?). transition state in the hydrolysis of ethyl benzoate, relative to a simple aliphatic ester, is 6 fecal. mole-1.6 If resonance between the ring and side-chain in a 1-naphthoic ester were …
Number of citations: 16 pubs.acs.org
GR Newkome, DW Evans - Organometallics, 1987 - ACS Publications
… Active metal coupling of 2-bromo-8-methylquinoline gave 8,8,-dimethyl-2,2'-biquinoline. Application … 2-Bromo-8-methylquinoline (1) was prepared by a literature procedure148 via PBrs …
Number of citations: 9 pubs.acs.org
NM Ahmad - Tetrahedron Organic Chemistry Series, 2007 - Elsevier
… Under the phase-transfer catalysis conditions, 2-bromo-8-methylquinoline 76 was coupled with 2-pyridylboronic ester 77 to furnish 2-(2-pyridyl)-8-methylquinoline 78 in 56% yield [36]. …
Number of citations: 5 www.sciencedirect.com
RD Broene - 1991 - search.proquest.com
… The backbone portion of the cleft, bis-(2-bromopyrido)-(9) helicene 21, was synthesized from 7-methyl-2-naphthaldehyde and 2-bromo-8-methylquinoline in 10 steps. The X-ray crystal …
Number of citations: 0 search.proquest.com
MM Ismail, M Abass, MM Hassan - Phosphorus, Sulfur, and Silicon …, 2000 - Taylor & Francis
2,4-Dihalo-8-methylqulnolines 2,3 have been prepared and subjected to azidation and hydrazination reactions showing interesting regioselective properties to give compounds 4-10. …
Number of citations: 8 www.tandfonline.com
M Ismail, M Abass, M Hassan - 2000 - sciforum.net
2, 4-Dihalo-8-methylquinolines 2, 3 have been prepared and subjected to azidation and hydrazination reactions showing interesting regioselective properties to give compounds 4-10. …
Number of citations: 3 sciforum.net
D Wang, Y Wang, J Zhao, L Li, L Miao, H Sun, P Yu - Tetrahedron, 2016 - Elsevier
A novel, simple and practical method for the regioselective halogenation of fused heterocyclic N-oxides has been developed. It employs Vilsmeier reagent, generated in situ by POX 3 …
Number of citations: 28 www.sciencedirect.com
J Packer, J Vaughan, E Wong - The Journal of Organic Chemistry, 1958 - ACS Publications
Benzoylformic acid (0.1 mole) in etherreacted readily with dimethyl, diethyl, diallyl, diisopropyl, di-n-butyl, di (3, 3, 5-trimethyl) hexyl, or di-2-phenyl-ethyl hydrogen phosphonates (0.12 …
Number of citations: 8 pubs.acs.org
K Deshayes, RD Broene, I Chao… - The Journal of …, 1991 - ACS Publications
… The synthesis of 14 (Scheme III) starts with the NBS bromination of 2-bromo-8-methylquinoline (4) to give the bromide 15. Formation of the phosphonium salt 16 and subsequent Wittig …
Number of citations: 91 pubs.acs.org
Z Guo, D Gong, B Hu, D Chen - Polyhedron, 2019 - Elsevier
… A solution of 3.4 g (15.4 mmol) of 2-bromo-8-methylquinoline in 25mL of tetrahydrofuran was added dropwise at −78 C to 7.1mL (17 mmol) of n-BuLi (2.5 M in n-hexane). The resulting …
Number of citations: 0 www.sciencedirect.com

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